

An In-Depth Technical Guide to the Molecular Structure of N-anisoyl-GABA

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Compound of Interest

Compound Name: 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

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Executive Summary

N-anisoyl-GABA, with the IUPAC name 4-[(4-methoxybenzoyl)amino]butanoic acid, is the principal and pharmacologically active metabolite of the nootropic agent aniracetam.[1][2] Its significance extends beyond being a mere metabolic byproduct; it is a key mediator of aniracetam's cognitive-enhancing and anxiolytic effects. This technical guide provides a comprehensive examination of the molecular structure of N-anisoyl-GABA, offering in-depth analysis for researchers, chemists, and drug development professionals. We will cover its structural elucidation through spectroscopic methods, a detailed synthesis protocol, and its biological mechanism of action, providing a foundational resource for its application in neuroscience and medicinal chemistry.

Molecular Identity and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and physical characteristics. N-anisoyl-GABA is an N-acylated amino acid derivative, combining the endogenous neurotransmitter γ -aminobutyric acid (GABA) with an anisoyl moiety.

Property	Data	Source(s)
IUPAC Name	4-[(4-methoxybenzoyl)amino]butanoic acid	[3]
Synonyms	4-(p-Anisamidobutyric acid), 4-(4-Methoxybenzamido)butanoic acid	[1]
CAS Number	72432-14-5	[4]
Molecular Formula	C ₁₂ H ₁₅ NO ₄	[5]
Molecular Weight	237.26 g/mol	[5]
Appearance	White to off-white solid	[1]
Solubility	Slightly soluble in Water, DMSO, and Methanol	[1]

Structural Elucidation and Spectroscopic Signature

The definitive structure of N-anisoyl-GABA is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of identification.

2D Molecular Structure and Functional Groups

The molecule is composed of three key functional regions: a p-methoxyphenyl group, a secondary amide linkage, and a butanoic acid chain. This structure is fundamental to its chemical behavior and biological interactions.

Caption: 2D chemical structure of N-anisoyl-GABA.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and identifying characteristic fragmentation patterns. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS)

with electrospray ionization (ESI) in negative ion mode, the deprotonated molecule $[M-H]^-$ is observed.

- Parent Ion (MS1): m/z 236.1 (corresponding to $C_{12}H_{14}NO_4^-$)
- MS/MS Fragmentation: The most significant fragmentation occurs at the amide bond. The precursor ion at m/z 235.8 (in some instruments) fragments to produce a prominent product ion.^[6]
 - Product Ion: m/z 106.6. This fragment corresponds to the deprotonated p-anisic acid ($C_8H_6O_2^-$), confirming the presence of the anisoyl moiety. This transition ($235.8 \rightarrow 106.6$) is highly specific and is used for quantitative analysis in plasma samples.^[6]

Infrared (IR) Spectroscopy (Predicted)

While a published reference spectrum is not readily available, the characteristic absorption frequencies can be reliably predicted based on the functional groups present.^{[7][8]} This predictive analysis is a cornerstone of structural characterization.

Vibrational Mode	Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (broad)	Carboxylic Acid	3300 - 2500	Strong
N-H Stretch	Secondary Amide	3400 - 3200	Medium
C-H Stretch (sp ²)	Aromatic Ring	3100 - 3000	Medium
C-H Stretch (sp ³)	Alkyl Chain	2960 - 2850	Medium
C=O Stretch	Carboxylic Acid	~1710	Strong
C=O Stretch (Amide I Band)	Amide	~1650	Strong
N-H Bend (Amide II Band)	Amide	~1550	Strong
C=C Stretch	Aromatic Ring	1600, 1510, 1450	Medium
C-O Stretch	Ether, Acid	1300 - 1000	Strong

Causality: The two distinct, strong carbonyl (C=O) peaks are the most telling feature, immediately confirming the presence of both an amide and a carboxylic acid. The broad O-H stretch is characteristic of the hydrogen-bonded dimer form of the carboxylic acid in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework. Based on established chemical shift principles, a highly predictive spectrum can be constructed.^[9]

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

- δ ~12.1 ppm (s, 1H): Carboxylic acid proton (-COOH). Appears as a broad singlet.

- δ ~8.5 ppm (t, 1H): Amide proton (-NH-). The triplet arises from coupling to the adjacent CH₂ group.
- δ 7.85 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. Deshielded by the electron-withdrawing carbonyl.
- δ 7.00 ppm (d, 2H): Aromatic protons meta to the carbonyl group. Shielded by the electron-donating methoxy group.
- δ 3.80 ppm (s, 3H): Methoxy group protons (-OCH₃).
- δ 3.30 ppm (q, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH₂-).
- δ 2.25 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
- δ 1.80 ppm (quint, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

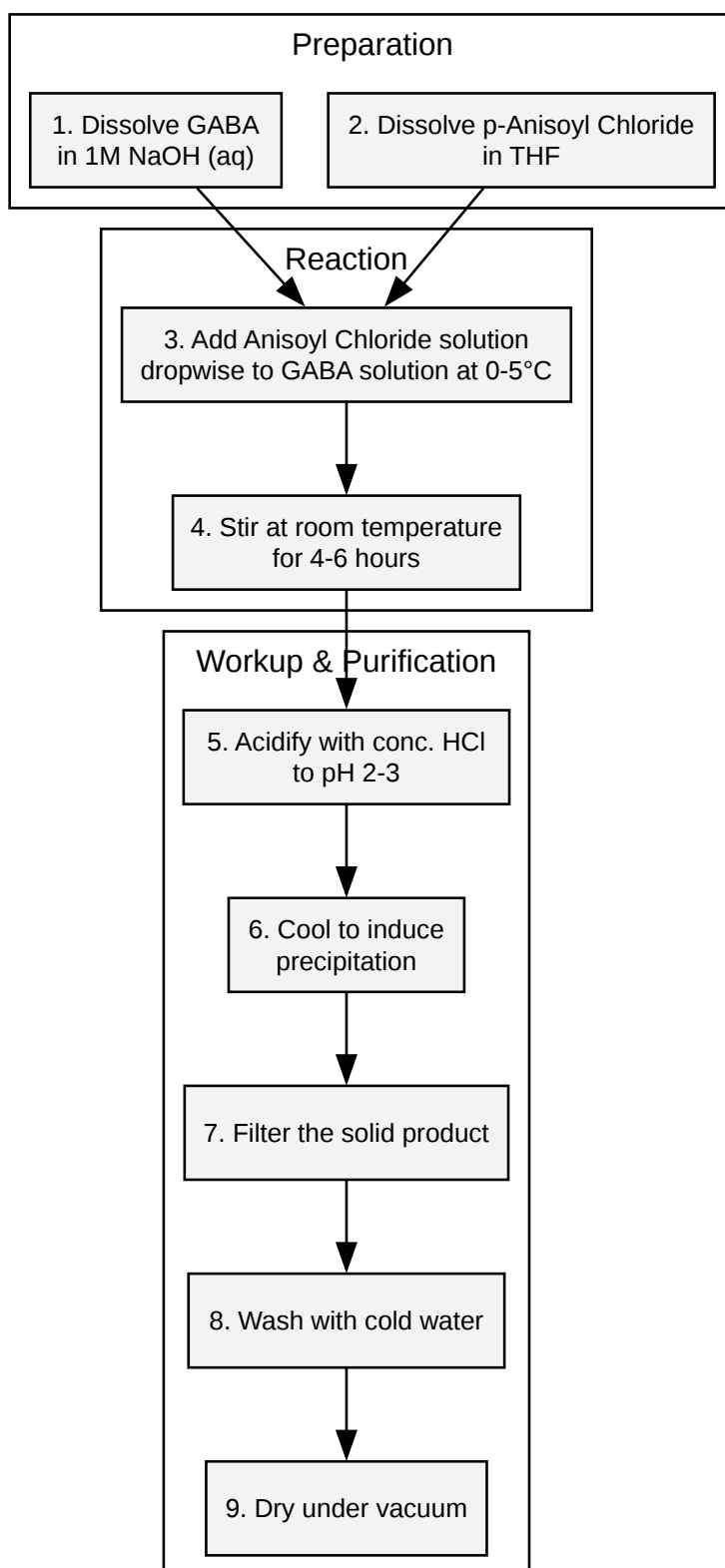
- δ ~174.5 ppm: Carboxylic acid carbonyl carbon.
- δ ~166.0 ppm: Amide carbonyl carbon.
- δ ~162.0 ppm: Aromatic carbon bearing the methoxy group.
- δ ~129.5 ppm: Aromatic carbons ortho to the carbonyl.
- δ ~126.0 ppm: Aromatic quaternary carbon attached to the carbonyl.
- δ ~113.5 ppm: Aromatic carbons meta to the carbonyl.
- δ ~55.5 ppm: Methoxy carbon.
- δ ~38.5 ppm: Methylene carbon adjacent to the amide nitrogen.
- δ ~31.0 ppm: Methylene carbon adjacent to the carboxylic acid.
- δ ~24.5 ppm: Central methylene carbon.

Synthesis and Purification

A robust and reproducible synthesis is essential for obtaining high-purity N-anisoyl-GABA for research. The most direct method is the N-acylation of γ -aminobutyric acid using p-anisoyl chloride, a variation of the classic Schotten-Baumann reaction.

Retrosynthetic Analysis & Workflow

The synthesis can be logically disconnected at the amide bond, revealing the two commercially available starting materials: GABA and p-anisoyl chloride.



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Caption: Experimental workflow for the synthesis of N-anisoyl-GABA.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

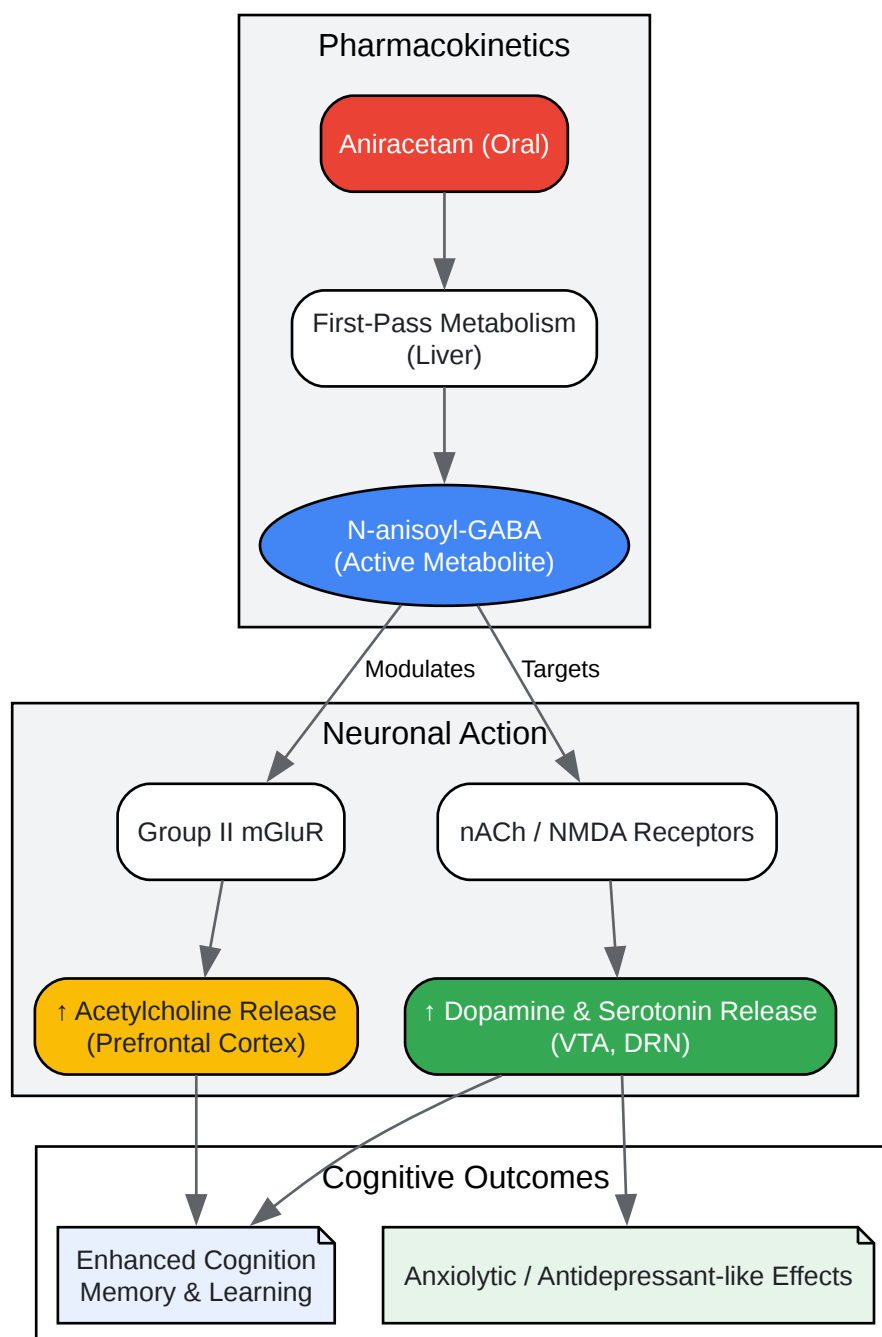
- Reagent Preparation:
 - In a 250 mL beaker, dissolve 5.15 g (50 mmol) of γ -aminobutyric acid (GABA) in 100 mL of 1M sodium hydroxide solution. Cool the solution to 0-5°C in an ice bath with magnetic stirring.
 - Causality: The basic solution deprotonates the carboxylic acid and neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards product formation. Cooling is essential to control the exothermic reaction and prevent hydrolysis of the acyl chloride.
- Acylation Reaction:
 - In a separate flask, dissolve 8.53 g (50 mmol) of p-anisoyl chloride in 50 mL of tetrahydrofuran (THF).
 - Add the p-anisoyl chloride solution dropwise to the stirring GABA solution over 30 minutes, ensuring the temperature remains below 10°C.
 - Causality: THF is a water-miscible organic co-solvent that ensures the acyl chloride remains soluble and can react efficiently with the water-soluble GABA salt at the interface.
- Reaction Completion:
 - After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours.
 - Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion.
- Product Isolation and Purification:
 - Transfer the reaction mixture to a larger beaker and cool it again in an ice bath.

- Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches 2-3. A white precipitate will form.
- Causality: Acidification protonates the carboxylate salt, rendering the N-anisoyl-GABA product insoluble in the aqueous medium, causing it to precipitate out.
- Keep the mixture in the ice bath for an additional 30 minutes to maximize precipitation.
- Collect the white solid by vacuum filtration using a Büchner funnel.
- Wash the filter cake with two 50 mL portions of cold deionized water to remove inorganic salts (NaCl).
- Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected yield is typically >80%.

Biological Context and Mechanism of Action

N-anisoyl-GABA is not merely an inactive metabolite; it is a pharmacologically active molecule that contributes significantly to the neurological effects of its parent drug, aniracetam.^[10] Its primary action is the enhancement of neurotransmitter release in key brain regions.

- **Cholinergic System:** N-anisoyl-GABA increases the release of acetylcholine (ACh) in the prefrontal cortex and hippocampus. This action is believed to be mediated through the modulation of Group II metabotropic glutamate receptors (mGluRs).^[10]
- **Dopaminergic & Serotonergic Systems:** The molecule also enhances dopamine (DA) and serotonin (5-HT) release. This is thought to occur via interaction with nicotinic acetylcholine (nACh) and NMDA receptors on neurons originating in the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).^[11]



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Caption: Proposed mechanism of action for N-anisoyl-GABA.

Conclusion

N-anisoyl-GABA stands as a compelling example of an active metabolite that is crucial to the therapeutic profile of its parent compound. Its molecular structure, characterized by a specific

arrangement of an anisoyl group, an amide linker, and a GABA backbone, is perfectly suited for its role as a modulator of key neurotransmitter systems. The detailed structural analysis, synthesis protocols, and mechanistic insights provided in this guide serve as a critical resource for professionals engaged in the fields of neuropharmacology and medicinal chemistry, facilitating further research into its potential as a standalone therapeutic agent.

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